molecular formula C9H13NO B091499 4-(Pyridin-2-yl)butan-1-ol CAS No. 17945-79-8

4-(Pyridin-2-yl)butan-1-ol

Cat. No.: B091499
CAS No.: 17945-79-8
M. Wt: 151.21 g/mol
InChI Key: QYSOMFUUWROROT-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)butan-1-ol is an organic compound with the molecular formula C9H13NO. It consists of a pyridine ring attached to a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyridine and butanol, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)butan-1-ol typically involves the reaction of pyridine with butanal in the presence of a reducing agent. One common method is the reduction of 4-(Pyridin-2-yl)butanal using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-2-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 4-(Pyridin-2-yl)butanal or 4-(Pyridin-2-yl)butanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form 4-(Pyridin-2-yl)butane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products:

    Oxidation: 4-(Pyridin-2-yl)butanal, 4-(Pyridin-2-yl)butanoic acid.

    Reduction: 4-(Pyridin-2-yl)butane.

    Substitution: 4-(Pyridin-2-yl)butyl chloride, 4-(Pyridin-2-yl)butyl bromide.

Scientific Research Applications

4-(Pyridin-2-yl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Comparison with Similar Compounds

4-(Pyridin-2-yl)butan-1-ol can be compared with other similar compounds, such as:

    4-(Pyridin-2-yl)butanal: This compound is an aldehyde derivative and is more reactive due to the presence of the aldehyde group.

    4-(Pyridin-2-yl)butanoic acid: This compound is a carboxylic acid derivative and has different chemical properties, such as acidity and solubility.

    4-(Pyridin-2-yl)butane: This compound is a fully reduced derivative and lacks the hydroxyl group, making it less polar and less reactive.

The uniqueness of this compound lies in its combination of the pyridine ring and the hydroxyl group, which imparts distinct chemical and biological properties.

Biological Activity

4-(Pyridin-2-yl)butan-1-ol is an organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure, featuring a pyridine ring and a butanol moiety, contributes to various biological activities, including fungicidal and anti-tubercular effects. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃NO, and it has a CAS number of 17945-79-8. The compound consists of a four-carbon chain terminating in a hydroxyl group, with a pyridine ring attached to the fourth carbon. This configuration enhances its solubility and reactivity, making it suitable for various biological applications.

Fungicidal Activity

One of the primary applications of this compound is in the synthesis of pyrimidinamine derivatives, which exhibit promising fungicidal properties. In a study evaluating these derivatives, one compound demonstrated an effective control against corn rust with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole (1.65 mg/L) . The following table summarizes the fungicidal activity of selected derivatives:

Compound NameEC50 (mg/L)Comparison
Pyrimidinamine Derivative A0.60Better than Tebuconazole (1.65 mg/L)
Tebuconazole1.65Commercial standard

Anti-Tubercular Activity

This compound has also been utilized in developing pyrazinamide derivatives evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These derivatives were synthesized using this compound as a template, showcasing its versatility in medicinal chemistry .

The biological activity of compounds containing pyridine rings is often attributed to their ability to interact with various biological targets. Research indicates that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in fungal growth.
  • Disruption of Membrane Integrity : The hydroxyl group can enhance interactions with lipid membranes, potentially disrupting cellular integrity in pathogens.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Fungicidal Efficacy : A study demonstrated that specific derivatives synthesized from this compound showed significant antifungal activity against Fusarium graminearum, indicating potential agricultural applications .
  • Anti-Tuberculosis Research : Another research effort focused on synthesizing novel anti-tubercular agents from this compound, leading to compounds that exhibited enhanced efficacy against Mycobacterium tuberculosis .

Interaction Studies

Research into the interactions of this compound within biological systems is ongoing. Preliminary findings suggest that it interacts favorably with various biomolecules, which may enhance its therapeutic potential . Further investigations are needed to elucidate these interactions fully.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(Pyridin-3-yl)butan-1-olSimilar but with a pyridine at position threeDifferent biological activity profile
4-(Pyridin-2-yl)butan-2-oneContains a ketone instead of an alcoholPotentially different reactivity and stability
3-(Pyridin-2-yloxy)butan-1-aminesContains an ether linkageDifferent functional group leading to varied reactivity

The presence of the hydroxyl group in this compound differentiates it from these related compounds, influencing its solubility and reactivity profiles.

Properties

IUPAC Name

4-pyridin-2-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSOMFUUWROROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632186
Record name 4-(Pyridin-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17945-79-8
Record name 4-(Pyridin-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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